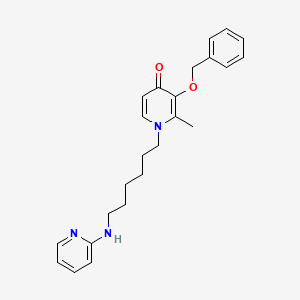
BChE-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE-IN-6 is a compound that functions as an inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. Butyrylcholinesterase is found in the liver and blood plasma and is involved in the detoxification of various poisons, including organophosphate nerve agents and pesticides. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic route may vary, but common steps include:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or reduction.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions on a large scale.
Automated Purification Systems: These systems are employed to efficiently purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: BChE-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
BChE-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on enzyme function and regulation.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
BChE-IN-6 exerts its effects by inhibiting the activity of butyrylcholinesterase. The mechanism involves binding to the active site of the enzyme, preventing it from hydrolyzing its natural substrates. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions where cholinergic signaling is impaired, such as Alzheimer’s disease. The molecular targets and pathways involved include the cholinergic system and related signaling pathways.
Comparison with Similar Compounds
BChE-IN-6 is compared with other butyrylcholinesterase inhibitors, highlighting its unique properties:
Similar Compounds: Other inhibitors include donepezil, rivastigmine, and galantamine.
Uniqueness: this compound may exhibit higher selectivity, potency, or different pharmacokinetic properties compared to these compounds.
Properties
Molecular Formula |
C24H29N3O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-methyl-3-phenylmethoxy-1-[6-(pyridin-2-ylamino)hexyl]pyridin-4-one |
InChI |
InChI=1S/C24H29N3O2/c1-20-24(29-19-21-11-5-4-6-12-21)22(28)14-18-27(20)17-10-3-2-8-15-25-23-13-7-9-16-26-23/h4-7,9,11-14,16,18H,2-3,8,10,15,17,19H2,1H3,(H,25,26) |
InChI Key |
QQUBQWRVRFCKMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCCCCNC2=CC=CC=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















